1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde
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Overview
Description
1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of a primary amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde typically involves the condensation reaction between an indole derivative and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Primary amine and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
2-Amino-1-benzylideneamino-4-arylimidazoles: These compounds share a similar Schiff base structure and exhibit comparable biological activities.
1-Benzylideneaminoimidazo[1,2-a]imidazole:
4-(Substituted benzylideneamino)phenylimino derivatives: These compounds also belong to the Schiff base family and are used in various chemical and biological studies .
Uniqueness: 1-(Benzylideneamino)-2,3-dihydro-1H-indole-2-carbaldehyde stands out due to its indole core, which is a common structural motif in many biologically active compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
141235-83-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(benzylideneamino)-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c19-12-15-10-14-8-4-5-9-16(14)18(15)17-11-13-6-2-1-3-7-13/h1-9,11-12,15H,10H2 |
InChI Key |
AFFHCBRQZNQFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)N=CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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